molecular formula C15H16N2O2S B11373880 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11373880
M. Wt: 288.4 g/mol
InChI Key: VXPNSLLJDXANGM-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C15H16N2O2S/c1-3-8-19-14-6-4-12(5-7-14)15(18)16-9-13-10-20-11(2)17-13/h3-7,10H,1,8-9H2,2H3,(H,16,18)

InChI Key

VXPNSLLJDXANGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, where the thiazole derivative is reacted with 4-(prop-2-en-1-yloxy)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole and benzamide derivatives

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific combination of a thiazole ring and a benzamide group, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.

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